1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDBCJAJWDCJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383733 | |

| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-36-5 | |

| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

CAS Number: 158985-36-5[1][][3]

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. This feature, combined with the methoxycarbonylphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the area of neuropharmacology.[5][6] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 158985-36-5 | [1][][3] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][][9] |

| Molecular Weight | 320.38 g/mol | [1][] |

| Appearance | Pale cream or white to off-white solid | [10] |

| Melting Point | 166-170 °C | [3] |

| Boiling Point | 451.7 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Assay | ≥97% |

Experimental Protocols

Synthesis of this compound[12]

This protocol describes the synthesis via a palladium-catalyzed carbonylation reaction.

Materials:

-

1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

-

Palladium (II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Dichloromethane

-

Carbon monoxide (CO) gas

Procedure:

-

In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml).

-

Purge the mixture with carbon monoxide gas for 15 minutes.

-

Seal the vessel under a balloon of carbon monoxide and stir the reaction mixture at 60°C overnight (approximately 18 hours).

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Triturate the residue with ethyl acetate. Collect the resulting solid by filtration, wash with ethyl acetate, and dry to yield the product as a pale cream solid.

-

Evaporate the ethyl acetate mother liquor and purify the residue by flash chromatography, eluting with a gradient of 5% to 10% ethyl acetate in dichloromethane to obtain additional product.

General Analytical Methods

The identity and purity of this compound and related compounds can be determined using a variety of analytical techniques.[11]

1. High-Performance Liquid Chromatography (HPLC): [12][13]

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[12]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[12]

-

Detection: UV detection or Mass Spectrometry (LC-MS).[13]

2. Gas Chromatography-Mass Spectrometry (GC-MS): [12][14]

-

Column: HP-1MS (100% dimethylpolysiloxane) or similar.[12]

-

Injector Temperature: 280°C.[12]

-

Ionization: Electron Ionization (EI).[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H NMR) can be used to confirm the structure. Expected signals for this compound in CDCl₃ include: δ 1.49 (s, 9H), 3.31 (m, 4H), 3.60 (m, 4H), 3.87 (s, 3H), 6.89 (m, 2H), and 7.94 (m, 2H).[10]

Synthetic Utility and Reaction Pathways

This compound is a versatile intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization. A common application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[15]

Caption: Synthetic workflow of this compound and its subsequent derivatization.

References

- 1. CAS#:158985-36-5 | this compound | Chemsrc [chemsrc.com]

- 3. CAS NO. 158985-36-5 | this compound | C17H24N2O4 [localpharmaguide.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C17H24N2O4) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. policija.si [policija.si]

- 13. benchchem.com [benchchem.com]

- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. The document details its physicochemical properties, a verified synthesis protocol, and its broader applications in drug discovery, tailored for professionals in the field.

Physicochemical Properties

This compound, also known as tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, is a functionalized piperazine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen, making it a valuable building block in the synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Weight | 320.38 g/mol | [1][] |

| Molecular Formula | C17H24N2O4 | [1][][3] |

| CAS Number | 158985-36-5 | [1] |

| Melting Point | 166-170 °C | [1] |

| Appearance | Pale cream solid | [4] |

| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | [3][4] |

| Synonyms | Methyl 4-(N-Boc-N'-piperazinyl)benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE | [1][4] |

Synthesis of this compound

The following protocol describes a common method for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine.

Materials:

-

1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

-

Palladium (II) acetate

-

1,1'-bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine

-

Methanol

-

Dimethylformamide (DMF)

-

Carbon monoxide (gas)

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml) is prepared in a suitable reaction vessel.[4]

-

The reaction mixture is purged with carbon monoxide gas for 15 minutes.[4]

-

The vessel is sealed under a balloon of carbon monoxide and stirred at 60°C overnight (approximately 18 hours).[4]

-

After the reaction period, the mixture is allowed to cool to room temperature.[4]

-

The mixture is concentrated in vacuo to a small volume.[4]

-

The residue is triturated with ethyl acetate, and the resulting solid is collected by filtration.[4]

-

The collected solid is washed with ethyl acetate and dried to yield the title compound as a pale cream solid (0.659 g, 44% yield).[4]

-

The ethyl acetate mother liquor is evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain an additional portion of the title compound (0.492 g, 33% yield).[4]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Piperazine and its derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] The piperazine ring is a common structural motif found in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[7]

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The Boc group provides a reliable method for protecting one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This is particularly useful in reactions like the Buchwald-Hartwig amination, which is used to form C-N bonds and synthesize N-aryl piperazines.[8]

The general biological importance of piperazine derivatives includes:

-

Antimicrobial and Antifungal Activity : Many synthesized piperazine derivatives have shown significant antibacterial and antifungal properties.[9]

-

Central Nervous System Activity : Piperazine derivatives are key in the development of drugs for various neurological and psychiatric disorders.[7]

-

Anti-inflammatory Properties : Certain piperazine compounds are being explored for their potential to mitigate inflammatory conditions.[5]

The versatility of the piperazine scaffold, exemplified by intermediates like this compound, continues to make it a valuable component in the design and synthesis of novel therapeutic agents.[6]

References

- 1. CAS NO. 158985-36-5 | this compound | C17H24N2O4 [localpharmaguide.com]

- 3. PubChemLite - this compound (C17H24N2O4) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to the Physical Properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

This guide provides a comprehensive overview of the core physical properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes technical data with practical insights to facilitate its effective application in research and manufacturing.

Introduction: A Molecule of Significance

This compound, with CAS number 158985-36-5, is a bifunctional molecule incorporating a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a phenyl ring substituted with a methoxycarbonyl group.[1][] This unique structural arrangement makes it a versatile building block in the synthesis of a wide array of pharmacologically active compounds. The Boc protecting group offers stability under various reaction conditions and can be selectively removed, while the methoxycarbonylphenyl moiety provides a site for further chemical modification. A thorough understanding of its physical properties is paramount for its handling, characterization, and successful integration into synthetic workflows.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its molecular structure and key identifiers. These elements are crucial for unambiguous identification and for predicting chemical behavior.

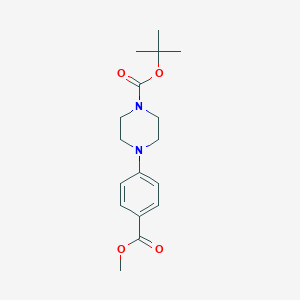

Caption: Molecular Structure of this compound.

Table 1: Core Identifiers

| Identifier | Value |

| CAS Number | 158985-36-5[1][3] |

| Molecular Formula | C17H24N2O4[1][][4] |

| Molecular Weight | 320.38 g/mol [1][][3] |

| IUPAC Name | tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[] |

| Synonyms | Methyl 4-(Boc-piperazin-1-yl)-benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE, this compound[1][3] |

| InChI | 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3[][3][4] |

| InChI Key | SMDBCJAJWDCJOP-UHFFFAOYSA-N[][3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC[] |

Physicochemical Properties

The bulk properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation.

Table 2: Summary of Physical Properties

| Property | Value | Source |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 166-170 °C | [1][3] |

| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.153 g/cm³ (Predicted) | [] |

| LogP | 2.53320 (Predicted) | [] |

Appearance

This compound is typically supplied as a white to yellow powder or crystalline solid.[] The color can be an initial indicator of purity, with purer samples tending towards white.

Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid. For this compound, the literature reports a melting point range of 166-170 °C.[1][3] A sharp melting point within this range is indicative of high purity.

Solubility

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine methylene protons (two multiplets at ~3.0-3.5 ppm), the aromatic protons (two doublets in the range of ~6.8-8.0 ppm), and the methyl ester group (a singlet at ~3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon), the piperazine ring (~40-50 ppm), the aromatic ring (~110-155 ppm), and the carbonyl carbons of the Boc and ester groups (~155 ppm and ~167 ppm, respectively).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to:

-

C=O stretching (Boc group): ~1690 cm⁻¹

-

C=O stretching (ester group): ~1720 cm⁻¹

-

C-N stretching: ~1160-1250 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected monoisotopic mass is 320.1736 Da.[4] In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 321.18088.[4]

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/minute).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Characterization.

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

MS Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

-

Data Acquisition and Analysis: Acquire the spectra and analyze the data to confirm the structure and assess purity.

Conclusion

The physical properties of this compound are well-defined, making it a reliable and versatile intermediate for synthetic chemistry. Its solid nature, characteristic melting point, and distinct spectroscopic profile provide clear parameters for its identification and quality control. This guide provides the foundational knowledge required for the effective utilization of this important chemical building block in research and development.

References

Elucidation of the Chemical Structure of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic data, experimental protocols, and logical workflows necessary for the unambiguous identification and characterization of this compound.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 158985-36-5, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [2] |

| Molecular Weight | 320.38 g/mol | [1] |

| CAS Number | 158985-36-5 | [1] |

| Melting Point | 166-170 °C | [1] |

| SMILES | COC(=O)c1ccc(cc1)N2CCN(CC2)C(=O)OC(C)(C)C | [1] |

| InChI | 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | [2] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1.49 | s | 9H | C(CH₃)₃ (Boc group) |

| 3.31 | m | 4H | 2 x piperazinyl CH₂ |

| 3.60 | m | 4H | 2 x piperazinyl CH₂ |

| 3.87 | s | 3H | CO₂CH₃ (methoxycarbonyl group) |

| 6.89 | m | 2H | ArH |

| 7.94 | m | 2H | ArH |

Source: Experimental data reported in a synthesis protocol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| 28.4 | C(CH₃)₃ (Boc group) |

| 43.5 | Piperazine C-H |

| 48.9 | Piperazine C-H |

| 51.9 | OCH₃ |

| 80.0 | C(CH₃)₃ (Boc group) |

| 114.5 | Aromatic C-H |

| 120.9 | Aromatic C-H |

| 131.6 | Aromatic C-H |

| 152.1 | Aromatic C |

| 154.8 | N-C=O (Boc group) |

| 166.8 | C=O (Ester) |

Note: These are predicted values and should be confirmed with experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹). While a specific spectrum for the target compound was not found, the expected characteristic peaks based on its structure are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (aliphatic, Boc and piperazine) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (carbamate, Boc) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester and carbamate) |

| ~1160 | Strong | C-N stretch (piperazine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 321.18088 |

| [M+Na]⁺ | 343.16282 |

| [M-H]⁻ | 319.16632 |

| [M]⁺ | 320.17305 |

Source: Predicted data from public chemical databases.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Buchwald-Hartwig amination reaction. A detailed experimental protocol is as follows:

Materials:

-

1-Boc-piperazine

-

Methyl 4-bromobenzoate

-

Sodium tert-butoxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried flask, add methyl 4-bromobenzoate, 1-Boc-piperazine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Workflow for Structure Elucidation

References

A Technical Guide to the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine from Piperazine

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1] Its structure, featuring an unsymmetrically substituted piperazine ring, makes it a valuable building block in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, enabling the construction of complex molecular architectures.[2]

This technical guide outlines a common and efficient two-step synthetic pathway starting from piperazine. The process involves:

-

Selective mono-N-Boc protection of piperazine to yield 1-Boc-piperazine.

-

Palladium-catalyzed N-arylation of 1-Boc-piperazine with a suitable aryl halide, typically via a Buchwald-Hartwig amination reaction, to form the target compound.

This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow and reaction mechanisms for researchers, scientists, and professionals in drug development.

Step 1: Selective Mono-Boc Protection of Piperazine

The primary challenge in the first step is to achieve selective protection of only one of the two secondary amine groups in piperazine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired 1,4-di-Boc-piperazine byproduct.[2][3] A common strategy to achieve high selectivity for the mono-protected product is to deactivate one nitrogen atom through protonation with an acid.[4]

Experimental Protocol: Acid-Mediated Mono-Boc Protection[4]

This protocol utilizes an acid to form the mono-salt of piperazine, rendering one nitrogen atom less nucleophilic and directing the Boc-protection to the free nitrogen.

-

Salt Formation : Dissolve piperazine (1.0 equivalent) in methanol (to a concentration of approximately 0.5 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Acid Addition : Slowly add a solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over a period of 10-15 minutes.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-5 hours.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up :

-

Remove the solvent under reduced pressure.

-

Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

-

Adjust the aqueous phase to a pH of 10 with a 20% sodium hydroxide (NaOH) solution to deprotonate the product.

-

-

Isolation and Purification :

-

Extract the basic aqueous layer multiple times with dichloromethane (DCM) or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

-

If necessary, further purify the product by column chromatography or recrystallization.

-

Data Summary: Mono-Boc Protection of Piperazine

| Parameter | Conditions | Yield | Purity | Reference |

| Reagents | Piperazine, di-tert-butyl dicarbonate, formic acid, acetamidine hydrochloride | 98.6% | >98% (GC) | [5] |

| Solvent | Methanol / Water | [5] | ||

| Temperature | Room Temperature | [5] | ||

| Time | 2 hours | [5] | ||

| Alternative Method | Diethanolamine, Boc₂O, ammonia water | 94.3% | 99.42% | [6] |

Step 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] This reaction is highly versatile and is widely used for the synthesis of N-aryl piperazines.[9] In this step, 1-Boc-piperazine is coupled with an aryl halide, such as methyl 4-bromobenzoate, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the N-arylation of N-Boc-piperazine.[10]

-

Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add methyl 4-bromobenzoate (1.0 equivalent), 1-Boc-piperazine (1.2 equivalents), a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like RuPhos or XPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents).

-

Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction : Heat the reaction mixture with stirring to a temperature between 80-110 °C.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature and dilute it with a solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate sequentially with water and brine.

-

-

Isolation and Purification :

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. A similar purification was reported to yield the title compound from a related precursor.[11]

-

Data Summary: N-Arylation of Substituted Piperazines

| Parameter | Conditions | Yield | Reference |

| Reactants | 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine, CO, Methanol | 77% (combined) | [11] |

| Catalyst System | Palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf) | [11] | |

| Base | Triethylamine | [11] | |

| Solvent | Dimethylformamide (DMF) | [11] | |

| Temperature | 60 °C | [11] | |

| Time | 18 hours | [11] |

Note: The data in this table is for a closely related palladium-catalyzed carbonylation to form the target molecule, demonstrating relevant conditions and achievable yields.

Visualizing the Process

Synthetic Workflow

The overall two-step synthesis is a linear process involving protection followed by coupling.

Caption: Overall synthetic workflow from piperazine to the target compound.

Buchwald-Hartwig Catalytic Cycle

The mechanism of the key C-N bond-forming reaction proceeds through a well-established catalytic cycle.[7][8]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

Technical Guide: Spectral and Synthetic Profile of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data currently available for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical research and development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a combination of data from commercial suppliers, predicted values from reputable databases, and experimental data for closely related analogs to provide a robust analytical profile.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| Chemical Name | tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | |

| Synonym | Methyl 4-(Boc-piperazin-1-yl)-benzoate | |

| CAS Number | 158985-36-5 | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Melting Point | 166-170 °C | |

| Appearance | Solid |

Spectral Data

Direct experimental spectral data for this compound is not widely available in the public domain. The following sections provide predicted data and experimental data from a closely related analog to guide analytical characterization.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are provided below. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 321.18088 |

| [M+Na]⁺ | 343.16282 |

| [M-H]⁻ | 319.16632 |

| [M+NH₄]⁺ | 338.20742 |

| [M+K]⁺ | 359.13676 |

| [M+H-H₂O]⁺ | 303.17086 |

| [M+HCOO]⁻ | 365.17180 |

| [M]⁺ | 320.17305 |

| [M]⁻ | 320.17415 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for the target compound are not publicly available. However, the ¹H NMR data for the structurally similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine , provides valuable insight into the expected chemical shifts for the piperazine and Boc moieties.[2]

¹H NMR Data for 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine (CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

| 2.99 | m | 4H | 2 x piperazinyl CH₂ |

| 3.58 | m | 4H | 2 x piperazinyl CH₂ |

| 5.18 | br s | 1H | ArOH |

| 6.77 | m | 2H | ArH |

| 6.85 | m | 2H | ArH |

Expected ¹H NMR Resonances for this compound:

Based on the analog data, the following resonances can be anticipated:

-

~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~3.0-3.7 ppm (multiplets, 8H): Protons of the four methylene groups of the piperazine ring.

-

~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group.

-

~6.8-8.0 ppm (doublets, 4H): Aromatic protons of the para-substituted phenyl ring.

¹³C NMR Spectroscopy:

Predicted ¹³C NMR data is not available. Based on the structure, one would expect to see distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the piperazine ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

Experimental FT-IR data for the target compound is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups:

-

~2975 cm⁻¹: C-H stretching of the Boc group.

-

~1720-1700 cm⁻¹: C=O stretching of the methyl ester.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1240, 1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthetic route can be derived from standard procedures for the N-Boc protection of substituted piperazines. The following protocol is based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Materials:

-

Methyl 4-(piperazin-1-yl)benzoate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

To a suspension of methyl 4-(piperazin-1-yl)benzoate (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05-1.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture if any solids are present.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Triturate the crude residue with diethyl ether to induce precipitation of the pure product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Experimental Methodologies

The following are general experimental protocols for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized chemical compound like this compound.

Figure 2: Logical workflow for the characterization of a synthesized compound.

References

An In-depth Technical Guide on the Solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide furnishes a detailed qualitative assessment based on its physicochemical properties and the known solubility of structurally related molecules. Furthermore, it outlines established experimental protocols for solubility determination and discusses computational prediction tools, enabling researchers to generate precise data tailored to their specific needs.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key computed properties for this compound that influence its solubility profile.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₇H₂₄N₂O₄ | - |

| Molecular Weight | 320.38 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Predicted XlogP | 2.6 | Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.[1] |

| Melting Point | 166-170 °C | A relatively high melting point can sometimes correlate with lower solubility due to strong crystal lattice energy.[2] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | A moderate TPSA suggests a balance between polar and non-polar characteristics. |

Qualitative Solubility Assessment

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, its polarity is well-suited for dissolving many Boc-protected compounds. |

| Chloroform | Soluble | Similar to DCM, it is expected to be a good solvent. |

| Ethyl Acetate | Soluble | The ester functionality of the solvent can interact favorably with the solute. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the compound. |

| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding, aiding solubility. |

| Ethanol | Soluble | Similar to methanol, it is expected to be a good solvent. |

| Isopropanol | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, though potentially less effective than others for this specific structure. |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent, may have some affinity due to the phenyl ring but overall solubility is likely limited. |

| Hexanes/Heptane | Insoluble | The high polarity of the compound makes it unlikely to dissolve in non-polar aliphatic solvents. |

| Water | Insoluble | The significant non-polar character (high XlogP) suggests very poor aqueous solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, established experimental methods can be employed. The following are detailed protocols for the determination of the equilibrium solubility of this compound.

1. Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is a widely accepted technique for accurately determining the equilibrium solubility of a compound.

-

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or g/100 mL.

-

2. Gravimetric Method

-

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Syringe filters

-

Analytical balance

-

Drying oven or desiccator

-

-

Procedure:

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent and equilibrating as described in the HPLC method.

-

Filter the saturated solution to remove undissolved solid.

-

Accurately weigh a clean, dry container (e.g., a glass dish).

-

Transfer a precise volume of the clear filtrate to the pre-weighed container.

-

Carefully evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.

-

Once the solvent is fully evaporated, cool the container to room temperature and weigh it again.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

Computational Solubility Prediction

In the absence of experimental data, computational methods can provide useful estimates of solubility. These approaches are valuable for initial screening and solvent selection.

-

Molecular Dynamics (MD) Simulations: These methods calculate the free energy difference between the solvated solute and its crystalline state to predict solubility. This approach can be highly accurate but is computationally intensive.

-

Machine Learning Models: Several machine learning models, such as fastsolv, ESOL, and Kingfisher, have been trained on large datasets of experimental solubility data to predict the solubility of new compounds. These models use molecular descriptors and fingerprints to make rapid predictions.

Researchers can leverage these computational tools to gain insights into the solubility of this compound in a wide range of solvents.

Visualizations

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Factors influencing the solubility of a compound.

References

The Strategic Application of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of highly valuable pharmacophores. Its intrinsic structural features, combining a protected piperazine moiety with a functionalized phenyl ring, offer a strategic starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms are presented to equip researchers and drug development professionals with a comprehensive understanding of its utility.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of successful drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence in a stable chair conformation, make it an ideal structural motif for interacting with biological targets. The strategic protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the second nitrogen, a critical step in the synthesis of complex drug molecules.

This compound is a particularly valuable derivative due to the presence of the methoxycarbonyl group on the phenyl ring. This ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation, a common strategy for linking different fragments of a drug molecule.

Core Application: Synthesis of Tyrosine Kinase Inhibitors

A prime example of the application of this compound is in the synthesis of precursors for the renowned tyrosine kinase inhibitor, Imatinib . Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), functioning by inhibiting the BCR-ABL fusion protein. The 4-(piperazin-1-ylmethyl)benzoic acid moiety is a critical component of Imatinib's structure, and this compound serves as a key starting material for its synthesis.

Synthetic Pathway to a Key Imatinib Intermediate

The conversion of this compound to the pivotal intermediate, 4-(4-methylpiperazin-1-yl)benzoic acid, involves a series of standard organic transformations. The general workflow is depicted below:

Caption: Synthetic routes from the core compound.

This workflow highlights the versatility of the starting material, allowing for different sequences of deprotection and hydrolysis to reach the key carboxylic acid intermediate.

Experimental Protocols

The following are detailed, exemplary protocols for the key transformations involved in the utilization of this compound.

Protocol 1: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methoxycarbonyl group to a carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-(4-carboxyphenyl)piperazine.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperazine nitrogen.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(piperazin-1-yl)benzoate.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the deprotected piperazine with an aryl halide, a key step in the synthesis of many kinase inhibitors.

Materials:

-

Methyl 4-(piperazin-1-yl)benzoate (from Protocol 2)

-

Aryl halide (e.g., 2-amino-5-bromopyrimidine for an Imatinib analog)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon), combine methyl 4-(piperazin-1-yl)benzoate (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Biological Data

The ultimate utility of this compound is demonstrated through the biological activity of the molecules it helps to create. The following table summarizes the in vitro activity of Imatinib, a prominent drug synthesized from a closely related precursor.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Imatinib | K562 (CML) | 0.082 | [3] |

| Imatinib | Jurkat | >10 | [4] |

| Imatinib | Reh | >10 | [4] |

| Imatinib | Nalm-6 | 3.617 | [4] |

| Imatinib | Molt-4 | >10 | [4] |

| Imatinib | Hek293T | >10 | [4] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Mechanism of Action: BCR-ABL Kinase Inhibition

Imatinib and its analogs function by targeting the ATP-binding site of the BCR-ABL tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to uncontrolled cell proliferation in chronic myeloid leukemia.

Caption: BCR-ABL signaling and Imatinib's inhibitory action.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry. Its strategic use, particularly in the synthesis of kinase inhibitors like Imatinib, underscores its importance in modern drug discovery. The synthetic versatility offered by its protected piperazine and functionalized phenyl ring allows for the efficient construction of complex and potent therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this compound in their own drug development programs, paving the way for the discovery of novel and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives

A Review of the Landscape and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the known biological activities, synthesis, and potential therapeutic applications of derivatives based on the 1-Boc-4-(4-methoxycarbonylphenyl)piperazine scaffold. Due to a scarcity of publicly available research focused specifically on derivatives of this parent compound, this paper will draw upon the broader context of N-Boc-protected arylpiperazines and related structures to infer potential activities and guide future research.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique structural features, including the two nitrogen atoms, allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens offers a strategic handle for synthetic modifications, allowing for the controlled introduction of various functionalities. The 4-methoxycarbonylphenyl substituent provides a rigid aromatic core that can be further functionalized, making this compound a versatile starting material for the synthesis of novel bioactive molecules.

Synthesis Strategies for Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including those based on the this compound core, typically involves standard organic chemistry transformations. A general synthetic workflow often starts with the coupling of N-Boc-piperazine with an appropriate aryl halide.

Below is a generalized workflow for the synthesis and evaluation of such derivatives.

The Strategic Utility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a mono-Boc-protected piperazine moiety linked to a methoxycarbonyl-substituted phenyl ring, offers a versatile platform for the construction of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this valuable intermediate. Detailed experimental protocols for its preparation and subsequent transformations are presented, alongside a thorough compilation of its quantitative data. Furthermore, this guide delves into the use of this building block in the synthesis of the atypical antipsychotic drug Cariprazine, elucidating its intricate signaling pathways through detailed diagrams.

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological targets. The strategic introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the piperazine nitrogens, enabling the precise construction of desired analogues. This compound combines the advantages of a mono-protected piperazine with a functionalized aromatic ring, making it a highly sought-after intermediate for the synthesis of novel therapeutics. The methoxycarbonyl group provides a handle for further chemical modifications, such as amide bond formation or reduction to a hydroxymethyl group, further expanding its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 158985-36-5 | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 166-170 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.60 (t, J=5.2 Hz, 4H), 3.35 (t, J=5.2 Hz, 4H), 1.49 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.9, 154.8, 154.2, 131.6 (2C), 122.3, 113.8 (2C), 80.1, 51.9, 48.0 (2C), 43.9 (2C), 28.5 (3C). |

| IR (KBr, cm⁻¹) | ~3420 (N-H overtone), ~2970 (C-H stretch), ~1720 (C=O, ester), ~1690 (C=O, carbamate), ~1605, ~1510 (C=C, aromatic), ~1240 (C-O stretch), ~1160 (C-N stretch). |

| Mass Spectrometry (ESI+) | m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺. |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route for the formation of the C-N bond between an aryl halide and an amine.

Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of the title compound from methyl 4-bromobenzoate and 1-Boc-piperazine.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

1-Boc-piperazine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by 1-Boc-piperazine and methyl 4-bromobenzoate.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

-

-

Expected Yield: 85-95%

Applications in Organic Synthesis: A Building Block for Cariprazine

This compound is a key intermediate in the synthesis of several pharmaceuticals. A notable example is its utility in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3]

Synthetic Route to Cariprazine Intermediate

The synthesis of Cariprazine involves the initial deprotection of the Boc group from this compound, followed by further functionalization.

Workflow for Deprotection:

Figure 2: Deprotection workflow.

Experimental Protocol for Boc Deprotection:

-

Materials:

-

This compound (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-methoxycarbonylphenyl)piperazine.

-

The resulting deprotected piperazine can then be further elaborated through a series of reactions, including reductive amination and urea formation, to yield Cariprazine.[4][5][6]

Signaling Pathways of Cariprazine

Cariprazine exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a higher affinity for D₃ receptors. It also functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at 5-HT₂ₐ and 5-HT₂ₑ receptors.[2] This multi-target engagement is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia and bipolar disorder.

Figure 3: Cariprazine's signaling pathways.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its versatile structure, coupled with the efficiency of modern catalytic methods for its preparation, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of complex therapeutic agents like Cariprazine underscores its importance and highlights the potential for the development of new and improved pharmaceuticals based on the piperazine scaffold. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks such as this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

- 1. 158985-36-5|tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

A Comprehensive Technical Review of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a Boc-protected piperazine ring linked to a methyl benzoate group, offers a versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its notable applications in the development of inhibitors for critical biological targets such as Retinoic acid receptor-related orphan receptor gamma t (RORγt) and the Adenosine A2A receptor. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 158985-36-5 | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | General supplier data |

| Melting Point | 166-170 °C | General supplier data |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of this compound from methyl 4-bromobenzoate and 1-Boc-piperazine.

Materials:

-

Methyl 4-bromobenzoate

-

1-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data

The following table summarizes the expected analytical data for the characterization of this compound.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.92 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.86 (s, 3H), 3.59 (t, J=5.2 Hz, 4H), 3.25 (t, J=5.2 Hz, 4H), 1.49 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.0, 154.8, 154.2, 129.8, 119.5, 114.3, 80.1, 51.8, 48.2, 43.5, 28.5. |

| Mass Spectrometry (ESI+) | m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺. |

Table 2: Analytical Data for this compound

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of small molecule modulators of important drug targets, particularly in the areas of immunology and neurology.

Intermediate in the Synthesis of RORγt Inhibitors

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. The development of RORγt inhibitors is a promising therapeutic strategy for these conditions. This compound can be utilized as a core scaffold to build more complex molecules that target the ligand-binding domain of RORγt.

RORγt Signaling Pathway

References

An In-depth Technical Guide to the Safety and Handling of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (CAS No: 158985-36-5), a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, safe handling procedures, exposure controls, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.39 g/mol [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System (GHS).[1]

| Classification | Hazard Code | Hazard Statement |

| Acute oral toxicity | H302 | Harmful if swallowed |

| Acute dermal toxicity | H312 | Harmful in contact with skin |

| Acute Inhalation Toxicity - Dusts and Mists | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity - (single exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| Protection Type | Specification |

| Eye Protection | Goggles (European standard - EN 166)[1] |

| Hand Protection | Protective gloves[1] |

| Skin and body protection | Long sleeved clothing[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practice.[1]

-

Use only in a well-ventilated area.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink or smoke when using this product.[1]

Storage Conditions

-

Keep container tightly closed in a dry, cool and well-ventilated place.[1]

-

Store under an inert atmosphere.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed procedure for the synthesis of the title compound.

Materials and Reagents

-

1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

-

Palladium (II) acetate